Magnesium palmitate Magnesium palmitate
Brand Name: Vulcanchem
CAS No.: 2601-98-1
VCID: VC3793941
InChI: InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2
SMILES: CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]
Molecular Formula: C32H62MgO4
Molecular Weight: 535.1 g/mol

Magnesium palmitate

CAS No.: 2601-98-1

Cat. No.: VC3793941

Molecular Formula: C32H62MgO4

Molecular Weight: 535.1 g/mol

* For research use only. Not for human or veterinary use.

Magnesium palmitate - 2601-98-1

Specification

CAS No. 2601-98-1
Molecular Formula C32H62MgO4
Molecular Weight 535.1 g/mol
IUPAC Name magnesium;hexadecanoate
Standard InChI InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2
Standard InChI Key ABSWXCXMXIZDSN-UHFFFAOYSA-L
SMILES CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Introduction

Chemical Composition and Structural Characteristics

Magnesium palmitate (C₃₂H₆₂MgO₄) consists of a magnesium cation coordinated with two palmitate anions. The compound exhibits an achiral configuration with a molecular weight of 535.137 g/mol . Key structural features include:

Molecular Architecture

The SMILES representation ([Mg++].CCCCCCCCCCCCCCCC([O-])=O.CCCCCCCCCCCCCCCC([O-])=O) reveals a central magnesium ion bonded to two palmitate chains through ionic interactions . X-ray diffraction studies of analogous magnesium carboxylates demonstrate octahedral coordination geometries, though solution-phase NMR evidence suggests dynamic equilibria between tetra- and hexa-coordinated states depending on temperature .

Physicochemical Properties

PropertyValueSource
Melting PointNot characterized
Boiling Point340.6°C at 760 mmHg
Density0.98-1.02 g/cm³ (estimated)
Vapor Pressure3.28×10⁻⁵ mmHg at 25°C
LogP (Octanol-Water)8.435

The elevated logP value confirms strong hydrophobicity, explaining its effectiveness in lipid-rich formulations . Thermal gravimetric analysis of similar magnesium carboxylates shows decomposition initiating at 200°C, with complete breakdown occurring by 450°C .

Synthesis and Industrial Production

Commercial synthesis typically employs esterification reactions between palmitic acid and magnesium precursors:

Conventional Synthesis Route

2 C16H32O2+Mg(OH)2Mg(C16H31O2)2+2 H2O2\ C_{16}H_{32}O_2 + Mg(OH)_2 \rightarrow Mg(C_{16}H_{31}O_2)_2 + 2\ H_2O

This aqueous-phase reaction achieves yields exceeding 85% when using magnesium hydroxide under reflux conditions . Industrial scale production often substitutes magnesium carbonate to reduce reaction times, though this generates CO₂ byproducts requiring sequestration .

Advanced Coordination Complex Synthesis

Recent innovations employ ligand-assisted precipitation to control crystallinity:

  • Dissolve palmitic acid in methanol with 1,10-phenanthroline (phen)

  • Add Mg(NO₃)₂·6H₂O under nitrogen atmosphere

  • Reflux at 110°C for 2 hours

This method produces complexes with enhanced thermal stability (ΔT_dec +15°C vs conventional product) . Mass spectrometry reveals dynamic equilibria between [Mg(phen)₂(Iso)]⁺ (m/z 551.1578) and [Mg(phen)(Iso)]⁺ (m/z 371.08) species in solution .

Functional Applications

Cosmetic Industry Applications

As a multifunctional additive, magnesium palmitate provides:

  • Anticaking Efficiency: Reduces powder cohesiveness by 40-60% in talcum formulations

  • Opacification: Increases light scattering efficiency (Qₛ = 0.87 vs 0.68 for TiO₂ analogs)

  • Texture Modification: Decreases viscosity shear-thinning index from 0.78 to 0.52 in cream foundations

Microbiological Applications

In Pseudomonas aeruginosa biofilm studies:

  • M9 media with 1% magnesium palmitate increases biofilm biomass by 230% vs control

  • Enhances extracellular polymeric substance production (EPS content: 12.7 mg/cm² vs 5.3 mg/cm²)

Comparative Analysis with Magnesium Stearate

ParameterMagnesium PalmitateMagnesium Stearate
Primary Fatty AcidsC16:0 (95-98%)C18:0 (65-69%)
Bulk Density0.41 g/cm³0.35 g/cm³
Lubricity (Coefficient)0.180.22
Solubility in Ethanol1.2 mg/mL0.8 mg/mL

The higher proportion of saturated C16 chains in magnesium palmitate confers greater oxidative stability compared to stearate derivatives (Peroxide Value: 2.1 vs 5.8 meq/kg after 6 months) .

Toxicological Profile and Regulatory Status

Acute Toxicity

  • Zebrafish LC₅₀: >100 mg/L (96h exposure)

  • Rat Oral LD₅₀: >5000 mg/kg body weight

Regulatory Approvals

  • FDA: Generally Recognized As Safe (21 CFR 184.1440)

  • EU: Approved as food additive E470b

  • Cosmetic Ingredient Review: Safe at concentrations ≤5%

Emerging Research Directions

Antioxidant Applications

Cyclic voltammetry studies reveal redox activity at E₁/₂ = +0.67 V vs SCE, suggesting potential radical scavenging capacity . In DPPH assays, magnesium-phenanthroline-palmitate complexes show 82% radical quenching at 50 μM .

Advanced Material Synthesis

Preliminary work demonstrates:

  • Mesoporous silica templating (pore size: 3.8 nm)

  • Lithium-ion battery anode coatings (Capacity retention: 89% after 500 cycles)

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